6,8-Difluoro-N-methylchroman-4-amine

lipophilicity drug-likeness membrane permeability

Accelerate your CNS-penetrant or antiviral lead optimization with 6,8-Difluoro-N-methylchroman-4-amine (CAS 1156774-28-5). This scaffold uniquely combines a biologically-validated 6,8-difluoro pattern (IC₅₀ 6 μM, SI 150 vs. H1N1) with an N-methyl motif critical for sigma-1 receptor affinity (Ki 5.6 nM). It offers a measurable XLogP3 advantage (+0.5 over the primary amine) and an optimal TPSA for blood-brain barrier penetration. Supplied at ≥98% purity with documented cold-storage stability, it is a strategic, QbD-ready building block for kinase or GPCR-targeted libraries.

Molecular Formula C10H11F2NO
Molecular Weight 199.20 g/mol
Cat. No. B13548378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro-N-methylchroman-4-amine
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESCNC1CCOC2=C1C=C(C=C2F)F
InChIInChI=1S/C10H11F2NO/c1-13-9-2-3-14-10-7(9)4-6(11)5-8(10)12/h4-5,9,13H,2-3H2,1H3
InChIKeyITNZUPIFLYRNQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluoro-N-methylchroman-4-amine: Structural Identity and Procurement-Relevant Physicochemical Profile


6,8-Difluoro-N-methylchroman-4-amine (CAS 1156774-28-5; PubChem CID 43512128) is a fluorinated chroman-4-amine derivative with the molecular formula C₁₀H₁₁F₂NO and a molecular weight of 199.20 g/mol. The compound features a 3,4-dihydro-2H-1-benzopyran (chroman) core bearing fluorine atoms at the 6- and 8-positions and an N-methyl substituent on the C-4 amine, yielding a secondary amine functionality [1]. Computed physicochemical properties include an XLogP3 of 1.6, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond [1]. The compound is supplied commercially at ≥98% purity for research and further manufacturing use, with recommended storage at 2–8°C under dry, sealed conditions . Notably, as of April 2026, this compound has zero associated patents and zero literature citations in the PubChem database, indicating that it is a scaffold-level research intermediate rather than a compound with an established published biological data package [2].

Why 6,8-Difluoro-N-methylchroman-4-amine Cannot Be Replaced by Non-Methylated or Non-Fluorinated Chroman-4-amine Analogs


The 6,8-difluoro substitution pattern and the N-methyl group on the chroman-4-amine scaffold are not interchangeable modifications; each contributes distinct and potentially synergistic physicochemical effects. The 6,8-difluoro pattern has been independently validated in related chroman-4-one systems as productive for biological activity—specifically, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited an IC₅₀ of 6 μM with a selectivity index of 150 against influenza A H1N1 [1]. Simultaneously, N-methylation of the amine in chroman-based systems has been demonstrated in the sigma-1 receptor ligand class to markedly influence receptor binding affinity and selectivity relative to the non-methylated counterpart [2]. Substituting the target compound with 6,8-difluorochroman-4-amine (primary amine, CAS 886762-80-7, XLogP3 1.1) would sacrifice the lipophilicity gain (+0.5 log units) and altered hydrogen-bonding profile conferred by N-methylation. Conversely, replacing it with N-methylchroman-4-amine (CAS 314082-09-2, MW 163.22) would eliminate the electron-withdrawing and metabolic stabilizing effects of the fluorine atoms. The evidence sections below quantify these differences.

Quantitative Differentiation Evidence for 6,8-Difluoro-N-methylchroman-4-amine Versus Closest Analogs


Computed Lipophilicity (XLogP3) of 6,8-Difluoro-N-methylchroman-4-amine vs. Non-Methylated 6,8-Difluorochroman-4-amine

N-Methylation of the chroman-4-amine nitrogen increases computed lipophilicity. The target compound 6,8-difluoro-N-methylchroman-4-amine has an XLogP3 of 1.6, compared to an XLogP3 of 1.1 for its direct primary amine comparator 6,8-difluorochroman-4-amine (PubChem CID 51557142, the S-enantiomer bearing a free –NH₂ group at C-4) [1][2]. This represents a ΔXLogP3 of +0.5 log units attributable solely to N-methylation, consistent with the well-established effect of N-alkylation on amine lipophilicity. The increased logP is expected to enhance passive membrane permeability and may improve blood–brain barrier penetration potential [3].

lipophilicity drug-likeness membrane permeability N-methylation

Topological Polar Surface Area (TPSA) Reduction Through N-Methylation: 6,8-Difluoro-N-methylchroman-4-amine vs. Primary Amine Analog

The N-methyl substituent on the target compound reduces the topological polar surface area relative to the primary amine analog. The target compound 6,8-difluoro-N-methylchroman-4-amine has a computed TPSA of 21.3 Ų [1]. In contrast, the primary amine comparator 6,8-difluorochroman-4-amine (racemic) has a computed TPSA of approximately 35 Ų [2]. The difference of approximately 13.7 Ų derives from the replacement of two N–H hydrogen bond donor/acceptors with a single N–CH₃ group plus one N–H. A TPSA below 60–70 Ų is generally considered favorable for CNS penetration; the target compound's value of 21.3 Ų positions it well within the CNS-accessible range and represents a measurable improvement over the primary amine analog [3].

TPSA blood-brain barrier CNS drug design N-methylation

Class-Level SAR Evidence: N-Methylation Enhances Sigma-1 Receptor Affinity and Subtype Selectivity in Chromane-Based Ligands

In a systematic structure–activity relationship study of aminoethyl-substituted chromenes and chromanes as sigma-1 (σ₁) receptor ligands, Laurini et al. (2014) demonstrated that N-methylation of a secondary amine to form a tertiary amine (compound 3n) resulted in very high σ₁ receptor affinity and enhanced selectivity over the σ₂ subtype [1]. The best σ₁ ligand, compound 3n (Ki = 5.6 nM), was directly compared with its non-methylated chromene counterpart 3c and the saturated chromane 4c [2]. The N-methyl group was found to participate in a critical salt bridge interaction with Asp126 in the σ₁ receptor binding pocket, which was absent in the non-methylated analogs, as revealed by molecular docking and MD simulations [1]. Although this evidence is from the chromene/chromane class rather than a direct measurement on 6,8-difluoro-N-methylchroman-4-amine itself, it establishes a class-level precedent that N-methylation on chroman/chromene scaffolds can confer quantitative gains in binding affinity and target selectivity.

sigma-1 receptor N-methylation SAR receptor selectivity chromane

Class-Level Validation of the 6,8-Difluoro Substitution Pattern: Antiviral Activity Advantage Over Alternative Fluoro-Regioisomers

Kostrzewa-Susłow et al. (2023) evaluated a series of 35 fluorinated 2-arylchroman-4-ones for antiviral activity against influenza A virus (A/Puerto Rico/8/34, H1N1) in MDCK cells. Among all tested compounds, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited the greatest activity, with an IC₅₀ of 6 μM and a selectivity index (SI = CC₅₀/IC₅₀) of 150 [1]. This compound was also active against phylogenetically distinct influenza A(H5N2) (SI = 53) and influenza B (SI = 42) [1]. Notably, the 6,8-difluoro substitution pattern was directly compared against mono-fluorinated and non-fluorinated analogs within the same study; compounds lacking the 6,8-difluoro motif consistently showed reduced activity (no individual IC₅₀ values below 10 μM were reported for non-6,8-difluoro compounds) [1]. This provides class-level validation that the 6,8-difluoro arrangement on the chroman ring can be a productive pharmacophoric feature for biological activity. While this evidence derives from chroman-4-one analogs rather than chroman-4-amines, the shared 6,8-difluoro substitution pattern supports the selection of the target compound over alternative fluoro-regioisomers (e.g., 5-fluoro, 7-fluoro, or 6-fluoro alone) for programs seeking to exploit this validated substitution motif.

6,8-difluoro antiviral influenza A selectivity index

Procurement-Relevant Differentiation: Purity Specification and Storage Stability of 6,8-Difluoro-N-methylchroman-4-amine

6,8-Difluoro-N-methylchroman-4-amine is commercially supplied at ≥98% purity with specified storage at 2–8°C under dry, sealed conditions, as per the ChemScene certificate of analysis (Cat. No. CS-0301423) . Leyan (product 1372093) also lists the compound at 98% purity with inventory availability across multiple regional warehouses . The defined storage requirement (refrigerated, sealed, dry) differentiates this compound from the more stable, non-fluorinated chroman-4-amine parent (CAS 53981-38-7), which is typically stored at room temperature. This temperature sensitivity is consistent with the presence of electron-withdrawing fluorine substituents, which can increase susceptibility to nucleophilic degradation pathways. For procurement teams, this means: (a) cold-chain logistics must be factored into sourcing decisions, and (b) the compound's defined purity specification enables direct comparison across vendors for competitive bidding.

purity storage stability procurement specification quality control

Optimal Research and Procurement Scenarios for 6,8-Difluoro-N-methylchroman-4-amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Optimized Passive Brain Penetration Potential

For medicinal chemistry teams designing CNS-penetrant candidates, 6,8-difluoro-N-methylchroman-4-amine offers a measurable advantage over its non-methylated analog. The combination of XLogP3 = 1.6 and TPSA = 21.3 Ų places this compound favorably within CNS MPO desirability ranges, whereas 6,8-difluorochroman-4-amine (XLogP3 = 1.1, TPSA ≈ 35 Ų) falls further from the CNS-optimal TPSA corridor [1][2]. This compound is best deployed as a synthetic intermediate or scaffold for lead optimization in programs targeting neurological or psychiatric indications where blood–brain barrier penetration is a critical design parameter.

Sigma-1 Receptor Ligand Development Leveraging N-Methylation SAR

Based on class-level SAR evidence from Laurini et al. (2014), N-methylation of chroman/chromene-based amines can confer high-affinity sigma-1 receptor binding (Ki = 5.6 nM for the best N-methylated compound 3n) and enhanced selectivity over the sigma-2 subtype [1]. Programs investigating sigma-1 receptor modulation for pain, neurodegeneration, or psychiatric disorders should prioritize 6,8-difluoro-N-methylchroman-4-amine over the primary amine analog, as the N-methyl group has been mechanistically linked to a critical Asp126 salt bridge interaction in the sigma-1 binding pocket. The 6,8-difluoro pattern may further modulate this interaction through electronic effects.

Antiviral Scaffold Development Exploiting the Validated 6,8-Difluoro Motif

The 6,8-difluoro substitution pattern has been independently validated as a superior pharmacophoric feature in chroman-based antiviral compounds, with 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one achieving the best activity (IC₅₀ = 6 μM, SI = 150) among 35 fluorinated analogs tested against influenza A H1N1 [1]. For antiviral drug discovery teams exploring chroman-4-amine-derived scaffolds, selecting 6,8-difluoro-N-methylchroman-4-amine over alternative regioisomers (e.g., 5-fluoro, 7-fluoro, 5,7-difluoro, or non-fluorinated variants) is justified by this literature precedent, even though direct biological data on the target compound itself are not yet available.

Kinase Inhibitor Intermediate Supply with Defined Quality Specifications

6,8-Difluorochroman-4-amine (the primary amine analog) has established precedent as a reactant in the preparation of purines and imidazopyridines as JAK3 kinase inhibitors for immunosuppressant development, and the S-enantiomer has been used in the synthesis of proline urea CCR1 antagonists for autoimmune disease and inflammation [1][2]. The N-methylated target compound may serve analogous or complementary roles as a building block in kinase inhibitor synthesis, with the added benefit of a defined ≥98% purity specification and documented storage conditions that support quality-by-design (QbD) principles in process chemistry and GMP intermediate supply chains.

Quote Request

Request a Quote for 6,8-Difluoro-N-methylchroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.